![molecular formula C13H9N3S2 B2372067 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 303996-45-4](/img/structure/B2372067.png)

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

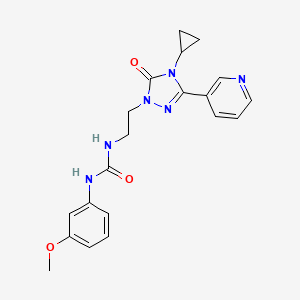

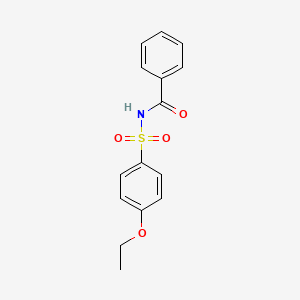

“6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a chemical compound with the CAS Number: 303996-45-4 . It has a molecular weight of 271.37 . The IUPAC name for this compound is 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9N3S2/c14-8-11-12(15-13-16(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-7H,9H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

Imidazo[2,1-b][1,3]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have shown potential as antimycobacterial agents . These compounds have been designed, synthesized, and evaluated for their in vitro antitubercular activity .

Anticancer Agents

Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications, including as anticancer drugs .

Antiviral Drugs

Imidazo[2,1-b][1,3]thiazole derivatives have also been reported to have applications as antiviral drugs .

Antioxidants

These compounds have been found to have antioxidant properties, which can be beneficial in various health conditions .

Immunomodulatory Agents

Imidazo[2,1-b][1,3]thiazole derivatives have been reported to have immunomodulatory effects .

Tuberculostatic Agents

These compounds have been reported to have tuberculostatic properties, making them potentially useful in the treatment of tuberculosis .

Non-sedative Anxiolytic

Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic .

Kinase Inhibitor

These compounds have been reported to inhibit kinase, an enzyme that plays a crucial role in various cellular processes .

Wirkmechanismus

Target of Action

The primary target of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is Mycobacterium tuberculosis (Mtb) . This compound has shown significant activity against Mtb, suggesting a selective inhibition of Mtb .

Mode of Action

Molecular docking and dynamics studies suggest that the compound interacts with thePantothenate synthetase of Mtb . This interaction could potentially disrupt the normal functioning of the bacteria, leading to its inhibition .

Biochemical Pathways

Given its target, it is likely that the compound interferes with thebiosynthesis of pantothenate , a key process in the survival and proliferation of Mtb .

Pharmacokinetics

The compound was designed and synthesized with in silico admet prediction, suggesting that it has suitable properties for further biological evaluation .

Result of Action

The compound has shown significant antitubercular activity. For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . These results suggest that the compound has a potent inhibitory effect on Mtb.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

6-benzylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3S2/c14-8-11-12(15-13-16(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-7H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSHODVVRCYYGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)

![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)

![N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2372000.png)

![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)